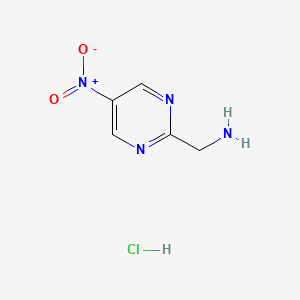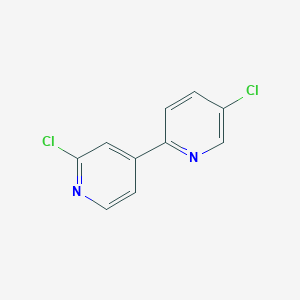
5,2'-Dichloro-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,2’-Dichloro-2,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,2’-Dichloro-2,4’-bipyridine typically involves the halogenation of bipyridine precursors. One common method is the direct chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 5,2’-Dichloro-2,4’-bipyridine may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,2’-Dichloro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted bipyridines, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction, potentially leading to different oxidation states or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,2’-Dichloro-2,4’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with various metals.
Pharmaceuticals: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of 5,2’-Dichloro-2,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The specific pathways and targets depend on the nature of the metal ion and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with distinct coordination properties.
5,5’-Dibromo-2,2’-bipyridine: A brominated bipyridine derivative with unique reactivity.
Uniqueness
5,2’-Dichloro-2,4’-bipyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of chlorine atoms at the 5 and 2’ positions provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science.
Propiedades
Número CAS |
942206-21-5 |
|---|---|
Fórmula molecular |
C10H6Cl2N2 |
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
2-chloro-4-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-1-2-9(14-6-8)7-3-4-13-10(12)5-7/h1-6H |
Clave InChI |
BKYODZNCPNKPOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)
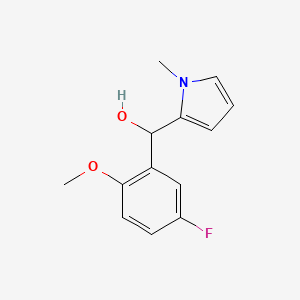
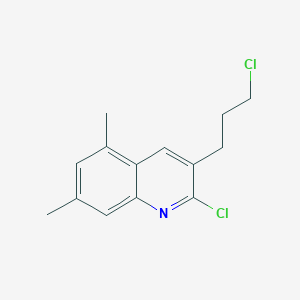
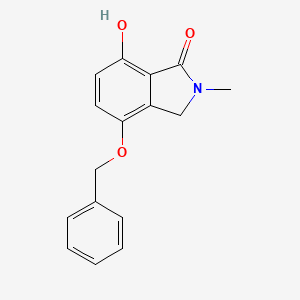


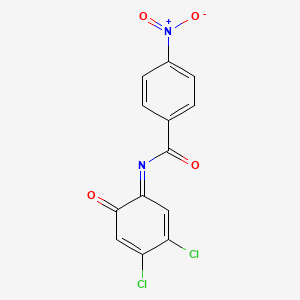

![1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one](/img/structure/B12639452.png)
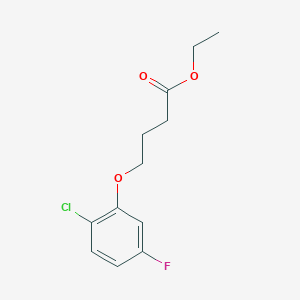
![3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12639465.png)
